molecular formula C18H27NO2 B5797560 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5797560
M. Wt: 289.4 g/mol
InChI Key: ONLQSTQNNRDBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound that belongs to the family of tetrahydroisoquinolines. This compound has been the subject of research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may act as an agonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, cell differentiation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to investigate its potential use in cancer therapy.
Conclusion
In conclusion, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the family of tetrahydroisoquinolines. It has been the subject of research due to its potential therapeutic properties. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline, including further investigation of its mechanism of action and its potential use in cancer therapy.

Synthesis Methods

6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the Pictet-Spengler reaction, which involves the condensation of an amino acid or its derivative with an aldehyde or ketone. This reaction results in the formation of a tetrahydroisoquinoline ring system. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can also be synthesized from 4-methylcyclohexanone and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid.

Scientific Research Applications

6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

6,7-dimethoxy-2-(4-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-13-4-6-16(7-5-13)19-9-8-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQSTQNNRDBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198285
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6,7-Dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.